Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is a complex organic compound characterized by the presence of trifluoromethyl and trifluoroacetyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The trifluoromethyl and trifluoroacetyl groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological and chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2,2,2-trifluoroethyl)carbonate: Another fluorinated compound with similar applications in chemistry and industry.
Ethyl 5-trifluoroacetyl-2-thenoate: Shares structural similarities and is used in similar research applications.
Uniqueness
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is unique due to its combination of trifluoromethyl and trifluoroacetyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Biological Activity
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is an organic compound with a complex structure characterized by a naphthalene core fused with a thiophene ring and various fluorinated functional groups. Its molecular formula is C18H10F6O3S, and it has been identified as having significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C18H10F6O3S
- Molecular Weight : 420.33 g/mol
- CAS Number : 140666-92-8
Research into the biological activity of this compound suggests that the trifluoroacetyl and trifluoromethyl groups enhance its interaction with biological targets. The compound's unique structure allows it to engage in various biochemical pathways, making it a candidate for further studies in drug development.
Biological Activity Overview
Studies indicate that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Related compounds have demonstrated the ability to reduce inflammation markers in vitro.
- Antitumor Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique biological profile:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoro-N-(4-methylphenyl)thiazole-2-carboxamide | Contains thiazole instead of thiophene | Exhibits potent anti-inflammatory activity |
Ethyl 4-trifluoromethylbenzoate | Similar ester structure | Primarily used as a reagent in organic synthesis |
3-Trifluoromethylphenol | Contains a phenolic structure | Known for its antibacterial properties |
Case Studies and Research Findings
Research findings emphasize the importance of understanding the interactions between this compound and its biological targets. For instance:
- Inhibition Studies : A study demonstrated that high concentrations of similar compounds can inhibit bacterial secretion systems, which are critical for pathogenicity in certain bacteria .
- Cytotoxicity Assessments : In vitro tests showed that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies .
- Bioactivity Screening : A high-throughput screening campaign identified several bioactive compounds related to this structure that inhibited specific virulence factors in pathogens .
Properties
Molecular Formula |
C18H10F6O3S |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)-3-(trifluoromethyl)benzo[g][1]benzothiole-2-carboxylate |
InChI |
InChI=1S/C18H10F6O3S/c1-2-27-16(26)14-12(17(19,20)21)11-7-10(15(25)18(22,23)24)8-5-3-4-6-9(8)13(11)28-14/h3-7H,2H2,1H3 |
InChI Key |
UUAHUNQEDSEPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C3=CC=CC=C3C(=C2)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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